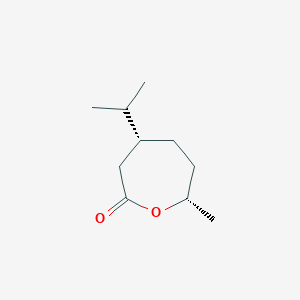![molecular formula C11H13ClO B13810776 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-propenyl group and two methyl groups at the 2 and 4 positions
准备方法
The synthesis of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 3-chloro-2-propenyl group.
Synthetic Route:
- Dissolve 2,4-dimethylphenol in a suitable solvent such as dichloromethane.
- Add sodium hydroxide to the solution to deprotonate the phenol.
- Slowly add 3-chloro-2-propenyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Extract the product using an organic solvent and purify it by distillation or recrystallization.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them into carboxylic acids.
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions may reduce the chloro group to a hydroxyl group or further to a hydrogen atom.
Substitution:
- Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
- Nucleophiles: Amines, thiols.
Major Products:
- Oxidation: Carboxylic acids.
- Reduction: Hydroxyl derivatives or fully reduced hydrocarbons.
- Substitution: Amino or thiol derivatives.
科学研究应用
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain pesticides and herbicides.
作用机制
The mechanism of action of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The chloro group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial effects.
Molecular Targets and Pathways:
- Proteins: Covalent modification of amino acid residues.
- DNA: Potential alkylation of nucleophilic sites, leading to DNA damage.
相似化合物的比较
- 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene
- 1-[(3-Chloro-2-propenyl)oxy]-4-methylbenzene
- 1-[(3-Chloro-2-propenyl)oxy]-benzene
Uniqueness:
- The presence of two methyl groups at the 2 and 4 positions distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
- The specific substitution pattern on the benzene ring can influence the compound’s physical and chemical properties, making it suitable for specific applications.
属性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
1-(3-chloroprop-2-enoxy)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h3-6,8H,7H2,1-2H3 |
InChI 键 |
SYXDJGFOGSQULI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC=CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


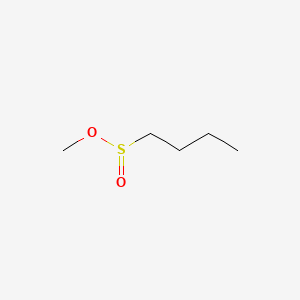

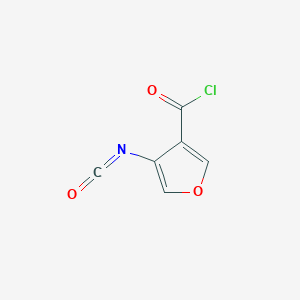

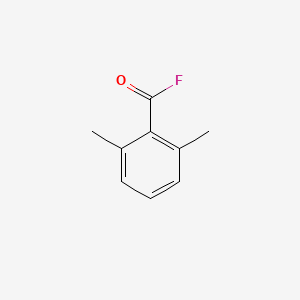
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
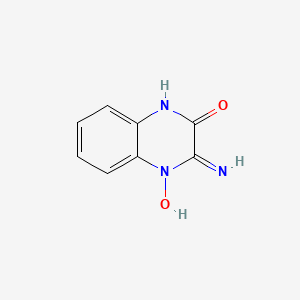
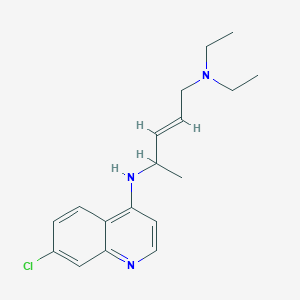
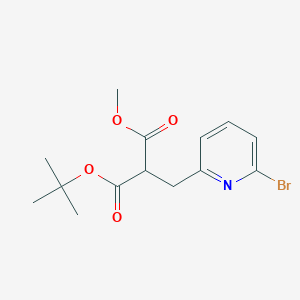

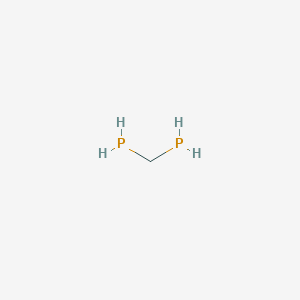
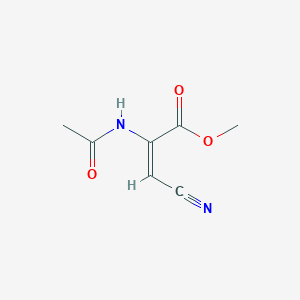
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
